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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial structure-activity
relationship (SAR) studies of diaminopyrimidine carboxamides, a versatile scaffold that has
demonstrated significant potential across various therapeutic areas. The following sections
detail the quantitative SAR data, experimental protocols for key biological assays, and visual
representations of relevant signaling pathways and experimental workflows. This document is
intended to serve as a valuable resource for researchers engaged in the discovery and
development of novel therapeutics based on this chemical motif.

Quantitative Structure-Activity Relationship (SAR)
Data

The diaminopyrimidine carboxamide core has been explored as an inhibitor of various
biological targets, leading to the identification of potent compounds in oncology, infectious
diseases, and immunology. The following tables summarize the key SAR findings from seminal
studies in these fields.

Diaminopyrimidine Carboxamides as Hematopoietic
Progenitor Kinase 1 (HPK1) Inhibitors
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HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer
immunotherapy. Inhibition of HPK1 can enhance anti-tumor immune responses.

SLP-76
IL-2
HPK1 ICso Phosphoryl
Compound R* R? . Release
(nM) ation ICso
ECso (nM)
(nM)
1 H H 64 >1000 >1000
2 CONH: H 0.54 120 250
3 CHs H >1000 ND ND
4 CFs H >1000 ND ND
27 CONH:z 2,6-difluoro 0.2 30 80

Data synthesized from multiple sources. ND = Not Determined.
Key SAR Insights for HPK1 Inhibition:

e The 5-carboxamide moiety on the pyrimidine ring is crucial for potent HPK1 inhibition,
providing a significant increase in activity compared to an unsubstituted analogue
(Compound 2 vs. 1).[1]

o Other small substituents at the 5-position, such as methyl or trifluoromethyl, result in a
dramatic loss of potency (Compounds 3 and 4).[1]

¢ Substitution on the aniline ring can further optimize potency and cellular activity. For
instance, 2,6-difluoro substitution led to a highly potent compound (Compound 27) with
robust activity in cellular assays.[1]

Diaminopyrimidine Derivatives as Focal Adhesion
Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in various
cancers and plays a critical role in cell survival, proliferation, and migration.
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MDA-MB-
A549 Cell
R (at C4- R' (at C2- FAK ICso . . 231 Cell
Compound . ) Proliferatio . .
aniline) amine) (nM) Proliferatio
n ICso (NM)
n ICso (nM)
piperidin-4-
All 4-morpholino  ylmethanami 197 ND ND
ne
) (oxan-4-
Al2 4-morpholino ) 10.8 130 94
yhaminyl
(4-
Al3 4-morpholino hydroxycyclo 9.6 ND ND
hexyl)aminyl
N,N-
Al4 4-morpholino  dimethylamin 149 ND ND

vl

Data extracted from a study on FAK inhibitors.[2] ND = Not Determined.

Key SAR Insights for FAK Inhibition:

e The nature of the substituent at the C2-amine position significantly influences FAK inhibitory

activity.

e Cyclic amine derivatives with hydrophilic groups, such as (oxan-4-yl)aminyl (A12) and (4-

hydroxycyclohexyl)aminyl (A13), were found to be highly potent.[2]

e A piperidin-4-ylmethanamine moiety (A11l) or a simple dimethylamino group (A14) resulted in

reduced potency.[2]

6-Dialkylaminopyrimidine Carboxamides as

Antitubercular Agents

A phenotypic screen against Mycobacterium tuberculosis (Mtb) identified a series of 6-

dialkylaminopyrimidine carboxamides with a novel mechanism of action.
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Mtb H37Rv MIC

Compound R (Amide) LHS

(uM)
1 Phenyl 4-CF3-3-pyridyl 1.6
31 N-Methylphenyl 4-CFs-3-pyridyl >50
32 (Reversed Amide) 4-CF3-3-pyridyl >50

Data extracted from a study on antitubercular agents.[3] LHS = Left Hand Side.
Key SAR Insights for Antitubercular Activity:

o The free amide NH group is critical for antitubercular activity, as N-methylation (Compound
31) leads to a complete loss of potency.[3]

o The orientation of the amide bond is also essential, with the reversed amide analogue
(Compound 32) being inactive.[3]

e The SAR around the left-hand side (LHS) and the central core was found to be narrow, while
the right-hand side (RHS) of the molecule allowed for more modifications.[3]

5-Benzyl-2,4-diaminopyrimidine Analogues as
Leishmania major Dihydrofolate Reductase (LmDHFR)
Inhibitors

Diaminopyrimidine derivatives have been explored as antifolates targeting the dihydrofolate
reductase (DHFR) enzyme, which is crucial for parasite survival.
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. Amino Acid LmDHFR hDHFR ICso  Selectivity
Compound Linker .
Moiety ICs0 (M) (nM) Index (SI)
Phenylalanin
55 Ethyl 0.21 15.2 72.4
e
56 Ethyl Valine 0.18 15.2 84.5
58 Ethyl Tryptophan 0.12 10.5 87.5
59 Ethyl Glutamic Acid  0.10 9.8 98.0

Data extracted from a study on antileishmanial agents.[4]
Key SAR Insights for LmDHFR Inhibition:

e The introduction of amino acid moieties via a two-carbon linker to the 5-(3,5-
dimethoxybenzyl)pyrimidine-2,4-diamine core resulted in potent and selective LmDHFR
inhibitors.[4]

» Compounds with various amino acid side chains demonstrated excellent selectivity for the
parasite enzyme over the human ortholog.[4]

e The compound bearing a glutamic acid moiety (Compound 59) exhibited the highest potency
against LmDHFR.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR tables.

HPK1-SLP76 Time-Resolved Fluorescence Resonance
Energy Transfer (TR-FRET) Biochemical Assay

This assay measures the ability of a compound to inhibit the phosphorylation of the substrate
SLP76 by HPK1.

Materials:

e Recombinant human HPK1 enzyme
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Biotinylated SLP76 substrate
ATP

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35, 2 mM
DTT)

Europium-labeled anti-phospho-SLP76 antibody
Streptavidin-Allophycocyanin (SA-APC)

Stop/Detection Buffer (e.g., 20 mM EDTA in assay buffer)
384-well low-volume plates

Test compounds dissolved in DMSO

Procedure:

Add 2 pL of test compound solution in DMSO to the assay plate. For the positive control (no
inhibition) and negative control (no enzyme) wells, add 2 uL of DMSO.

Add 4 uL of HPK1 enzyme solution (diluted in assay buffer) to the wells containing the test
compound and the positive control wells. Add 4 uL of assay buffer to the negative control
wells.

Incubate for 15 minutes at room temperature.

Initiate the kinase reaction by adding 4 pL of a solution containing ATP and biotinylated
SLP76 substrate (diluted in assay buffer).

Incubate the reaction for 60 minutes at room temperature.

Stop the reaction by adding 5 pL of Stop/Detection Buffer containing the Europium-labeled
anti-phospho-SLP76 antibody and SA-APC.

Incubate for 60 minutes at room temperature, protected from light.
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e Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620
nm after excitation at 320 nm.

e The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated and used to
determine the percent inhibition for each compound. ICso values are then calculated from the
dose-response curves.

Focal Adhesion Kinase (FAK) Enzymatic Assay

This assay determines the inhibitory activity of compounds against the FAK enzyme.
Materials:

e Recombinant human FAK enzyme

e Poly(Glu, Tyr) 4:1 peptide substrate

e ATP

o Kinase Assay Buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)
e ADP-Glo™ Kinase Assay Kit (Promega) or similar

o 384-well white plates

e Test compounds dissolved in DMSO

Procedure:

e Add 1 pL of test compound solution in DMSO to the assay plate.

e Add 2 pL of a solution containing FAK enzyme and the poly(Glu, Tyr) substrate in kinase
assay buffer.

¢ Incubate for 10 minutes at room temperature.
« Initiate the reaction by adding 2 pL of ATP solution in kinase assay buffer.

e |ncubate for 60 minutes at 30°C.
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o Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase
Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-
Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to
convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin
reaction.

e Read the luminescence on a plate reader.

e The luminescent signal is proportional to the amount of ADP produced and thus to the FAK
kinase activity. ICso values are determined from dose-response curves.

Mycobacterium tuberculosis (Mtb) Whole-Cell
Phenotypic Screening

This assay measures the minimum inhibitory concentration (MIC) of compounds against Mtb.

Materials:

Mycobacterium tuberculosis H37Rv strain

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC
(albumin-dextrose-catalase)

96-well microplates

Resazurin sodium salt solution

Test compounds dissolved in DMSO
Procedure:
o Prepare serial dilutions of the test compounds in 7H9 broth in the 96-well plates.

 Inoculate a mid-log phase culture of Mtb H37Ryv, diluted to a final optical density at 600 nm
(ODeo0) of 0.003, into each well.

« Include a positive control (no compound) and a negative control (no bacteria) on each plate.
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» Seal the plates and incubate at 37°C for 7 days.
 After incubation, add 10 pL of resazurin solution to each well.
e Re-incubate the plates for 24 hours at 37°C.

 Visually assess the color change. Blue indicates no bacterial growth (inhibition), while pink
indicates bacterial growth.

e The MIC is defined as the lowest concentration of the compound that prevents the color
change from blue to pink.

Leishmania major Dihydrofolate Reductase (LmDHFR)
Enzymatic Assay

This assay measures the inhibition of LmDHFR activity by monitoring the oxidation of NADPH.

Materials:

Recombinant Leishmania major DHFR (LmDHFR)

Dihydrofolic acid (DHF)

NADPH

Assay Buffer (e.g., 50 mM TES pH 7.0, 75 mM [B-mercaptoethanol, 1 mg/mL BSA)

96-well UV-transparent plates

Test compounds dissolved in DMSO

Procedure:

o Add test compounds at various concentrations to the wells of the 96-well plate.
e Add LmDHFR enzyme, DHF, and NADPH to the assay buffer.

« Initiate the reaction by adding the enzyme-substrate mixture to the wells.
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» Immediately measure the decrease in absorbance at 340 nm over time at room temperature
using a spectrophotometer. The rate of NADPH oxidation is proportional to the DHFR

activity.
o Calculate the initial reaction velocities from the linear portion of the absorbance curves.

» Determine the percent inhibition for each compound concentration and calculate the ICso

values from the resulting dose-response curves.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental processes provide a logical

framework for understanding the context of the SAR studies.

HPK1 Signaling Pathway in T-Cell Activation
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Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.
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FAK Signaling Pathway in Cancer
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Caption: FAK signaling promotes cancer cell survival and migration.
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Experimental Workflow for Antitubercular Drug
Discovery
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Caption: A typical workflow for antitubercular drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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